molecular formula C10H14N2O2S B1419589 ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate CAS No. 1197937-56-6

ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate

Cat. No. B1419589
M. Wt: 226.3 g/mol
InChI Key: ODLVDOFEZSYSGR-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is a chemical compound with the CAS Number: 1197937-56-6 . It has a molecular weight of 226.3 . The IUPAC name for this compound is ethyl 5,6,7,8-tetrahydro-4H- [1,3]thiazolo [5,4-b]azepine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S/c1-2-14-10 (13)9-12-7-5-3-4-6-11-8 (7)15-9/h11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate has been a subject of interest in chemical research due to its unique properties and potential applications. For example, El-bayouki and Basyouni (1988) demonstrated its use in synthesizing new thiazolo[5,4-d]pyrimidines with molluscicidal properties. This synthesis involves a facile ring closure of related compounds to yield products with significant activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

In another study, Youssef et al. (2012) explored the Biginelli reaction using ethyl acetoacetate and thiourea along with aromatic aldehydes. This method produced ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the versatility of ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate in synthesizing various chemical compounds (Youssef & Amin, 2012).

Biological Activities

This compound has been involved in the synthesis of derivatives with potential biological activities. For instance, Sherif et al. (1993) discussed its use in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, which were evaluated for their antioxidant and antimicrobial activities (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Furthermore, Vasilkova et al. (2020) used it in three-component condensations to form ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and related compounds. These syntheses were aimed at exploring novel compounds with possible biological implications (Vasilkova, Nikulin, & Krivenko, 2020).

Advanced Applications

In more advanced applications, compounds like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), a derivative of ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate, have shown potential in medical research. HIE-124 has been identified as a new generation of ultra-short-acting hypnotics with potent in vivo activity, rapid onset, and short duration of action, without acute tolerance or noticeable side effects (El-Subbagh et al., 2008).

properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-7-5-3-4-6-11-8(7)15-9/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLVDOFEZSYSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)NCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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